Home > Products > Screening Compounds P79155 > N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide - 2034391-50-7

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide

Catalog Number: EVT-2816656
CAS Number: 2034391-50-7
Molecular Formula: C15H14FN7O
Molecular Weight: 327.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

  • Relevance: SGX523 shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with the main compound, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide. This structural similarity highlights the use of this heterocyclic system in developing kinase inhibitors.

2. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) []

  • Compound Description: M11 is a major metabolite of SGX523 formed by aldehyde oxidase (AO) in monkeys and humans. It exhibits significantly lower solubility compared to SGX523, potentially contributing to the observed obstructive nephropathy in clinical studies. []
  • Relevance: Similar to SGX523, M11 also shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide. The presence of this scaffold in a metabolite with toxicological concerns underlines the importance of understanding its metabolic fate and potential for generating less soluble or toxic derivatives.

3. 7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417) [, ]

  • Compound Description: L-838,417 is a compound with functional selectivity for specific non-α1 GABAA receptors, acting as a partial agonist. It exhibited a low propensity for inducing physical dependence in mice, a desirable characteristic compared to benzodiazepines. [, ]

4. N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide []

  • Compound Description: This compound is reported to be a ligand for the first domain of human bromodomain BRD4, although specific activity details are not provided in the abstract. []
  • Relevance: This compound features a [, , ]triazolo[4,3-b]pyridazine core, directly linking it to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide. This inclusion highlights the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold and its potential applications in targeting diverse biological targets beyond kinases.

5. 7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1) []

  • Relevance: Although it contains an isothiazole ring instead of the pyrrolidine ring found in N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide, both compounds share the [, , ]triazolo[4,3-b]pyridazine core and target c-Met. This comparison suggests that modifying the ring system attached to the core scaffold might be crucial for modulating activity and safety profiles.

6. 7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2) []

  • Compound Description: Compound 2 was developed as an alternative to Compound 1, aiming to reduce bioactivation while retaining potency and pharmacokinetic properties. While it exhibited a different metabolic profile, with the major transformation occurring on the naphthyridine ring alkoxy substituent, glutathione conjugation of the isothiazole ring was still observed. []
  • Relevance: This compound further emphasizes the potential for structural modifications around the [, , ]triazolo[4,3-b]pyridazine core to fine-tune the properties of c-Met inhibitors. Despite replacing the pyrrolidine ring in N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide with an isothiazole and modifying the naphthyridine substituent, the bioactivation concerns persisted, highlighting the complexity of structure-activity relationships.

These related compounds provide valuable insights into the structural features and potential applications of the [, , ]triazolo[4,3-b]pyridazine scaffold. Studying their diverse biological activities, metabolic profiles, and potential liabilities can guide the development of novel and improved therapeutics based on this heterocyclic system.

Overview

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds, particularly those containing triazole and pyridazine moieties, which are known for their diverse pharmacological properties. The presence of the triazolo[4,3-b]pyridazine core structure is particularly significant due to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Source and Classification

The compound is classified under heterocyclic compounds and is synthesized through various organic chemistry methods. Its structural complexity arises from the integration of multiple functional groups, including a pyrrolidine ring and a fluorinated isonicotinamide moiety. The compound's unique structure contributes to its potential applications in pharmacology and biochemistry.

Synthesis Analysis

Methods

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide typically involves several key steps:

  1. Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  2. Introduction of the Pyrrolidine Ring: This step usually employs nucleophilic substitution reactions where the pyrrolidine moiety is introduced.
  3. Attachment of the Isonicotinamide Group: The final step involves coupling reactions to attach the 3-fluoroisonicotinamide component.

Technical Details

Each synthetic step requires precise control over reaction conditions including temperature, pH, and the use of specific catalysts or reagents to ensure high yield and purity. Common reagents include coupling agents like carbodiimides for amide bond formation and solvents such as dimethylformamide or dichloromethane.

Molecular Structure Analysis

Data

Key structural features include:

  • A triazolo[4,3-b]pyridazine ring system.
  • A pyrrolidine ring that enhances the compound's potential interactions with biological targets.
  • A fluorinated isonicotinamide group that may influence its pharmacokinetic properties.
Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide can undergo several chemical reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions may convert nitro groups to amines or reduce other functional groups.
  • Substitution Reactions: Both nucleophilic and electrophilic substitutions can modify various parts of the molecule.

Technical Details

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action for N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide likely involves its interaction with specific enzymes or receptors within biological systems. The triazolo[4,3-b]pyridazine moiety may facilitate binding to target proteins, potentially modulating their activity through inhibition or activation pathways.

Data on its specific interactions remains limited but suggests that compounds with similar structures often exhibit significant biological activity against various cancer cell lines and other disease models.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are not readily available for this compound, general characteristics can be inferred based on its molecular structure:

  • Solubility: Likely soluble in polar organic solvents due to the presence of nitrogen atoms in the rings.

Chemical Properties

Chemical properties include reactivity towards electrophiles or nucleophiles depending on the functional groups present. The fluorine atom may enhance certain chemical reactivity patterns compared to non-fluorinated analogs.

Applications

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biochemical Research: As a tool for studying enzyme functions or signaling pathways in cellular systems.
  3. Drug Development: Due to its unique structural features that may interact with various biological targets.

Properties

CAS Number

2034391-50-7

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide

IUPAC Name

3-fluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-4-carboxamide

Molecular Formula

C15H14FN7O

Molecular Weight

327.323

InChI

InChI=1S/C15H14FN7O/c16-12-7-17-5-3-11(12)15(24)19-10-4-6-22(8-10)14-2-1-13-20-18-9-23(13)21-14/h1-3,5,7,9-10H,4,6,8H2,(H,19,24)

InChI Key

IIQVWXVOGMXTHY-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)C2=C(C=NC=C2)F)C3=NN4C=NN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.